molecular formula C12H11NO2 B1435361 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid CAS No. 250213-75-3

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1435361
M. Wt: 201.22 g/mol
InChI Key: PFTWFFGQRQONFL-UHFFFAOYSA-N
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Description

The compound “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a 1H-pyrrole substructure . Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” were not found, pyrrole compounds can generally be synthesized through various methods including the Paal-Knorr Synthesis, the Van Leusen reaction, and the Knorr pyrrole synthesis .


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Pyrrole rings, for example, are aromatic and exhibit resonance, which contributes to their stability .


Chemical Reactions Analysis

Pyrrole compounds are involved in a variety of chemical reactions. For instance, they can act as ligands in coordination chemistry, participate in electrophilic substitution reactions, and undergo oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of a carboxylic acid group in “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” would make it acidic .

Scientific Research Applications

Antitumor Applications

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid and its derivatives have shown promise in antitumor research. For instance, studies on acenaphtho[1,2-b]pyrrole-carboxylic acid esters, which are structurally related, have demonstrated significant cytotoxicity against certain cancer cell lines (Liu et al., 2006). This suggests potential applications in developing new cancer therapies.

Antiinflammatory and Analgesic Activity

Research has highlighted the potential of pyrrole-carboxylic acid derivatives in antiinflammatory and analgesic applications. Compounds such as 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been synthesized and evaluated for their antiinflammatory and analgesic properties, showing significant potential in these areas (Muchowski et al., 1985).

Antimicrobial Applications

Derivatives of pyrrole-3-carboxylic acid have also been studied for their antimicrobial properties. For instance, (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities, showing effectiveness against various bacterial and fungal strains (Hublikar et al., 2019).

Photophysical Properties in Lanthanide Complexes

Pyrrole-derivatized carboxylate ligands, such as those related to 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid, have been used in synthesizing lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and could be significant in the development of materials with specialized optical properties (Law et al., 2007).

Corrosion Inhibition

Compounds structurally similar to 5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid have been explored for their potential as corrosion inhibitors. For example, 5-(phenylthio)-3H-pyrrole-4-carbonitriles have demonstrated effective inhibition of mild steel corrosion in acidic environments, indicating potential applications in industrial corrosion protection (Verma et al., 2015).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety data for “5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid” was not found, compounds with similar structures can pose hazards such as skin and eye irritation, and respiratory irritation .

Future Directions

Research into pyrrole derivatives is ongoing due to their wide range of biological activities. Future directions could include the development of new synthesis methods, exploration of their biological activities, and their potential use in the development of new drugs .

properties

IUPAC Name

5-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-2-4-9(5-3-8)11-6-10(7-13-11)12(14)15/h2-7,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTWFFGQRQONFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methylphenyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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